molecular formula C13H12N2O B5884996 1-methyl-2-(5-methyl-2-furyl)-1H-benzimidazole CAS No. 78706-13-5

1-methyl-2-(5-methyl-2-furyl)-1H-benzimidazole

Cat. No. B5884996
CAS RN: 78706-13-5
M. Wt: 212.25 g/mol
InChI Key: MBTPAVDRBHQQTE-UHFFFAOYSA-N
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Description

1-methyl-2-(5-methyl-2-furyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. It is also known as MBIM and has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

MBIM has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. MBIM has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, MBIM has been used as a ligand for the synthesis of metal complexes.

Mechanism of Action

The mechanism of action of MBIM is not fully understood. However, it has been suggested that MBIM exerts its biological activities by interacting with cellular targets such as enzymes and receptors. MBIM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
MBIM has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. MBIM has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, MBIM has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

MBIM has several advantages for use in lab experiments. It is easy to synthesize and can be obtained in high purity. MBIM is also stable under a wide range of conditions and can be stored for extended periods of time. However, MBIM has some limitations. It is relatively insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, MBIM has a relatively low fluorescent quantum yield, which can limit its use as a fluorescent probe.

Future Directions

There are several future directions for research on MBIM. One area of research could focus on the development of more efficient synthesis methods for MBIM. Another area of research could focus on the use of MBIM as a fluorescent probe for the detection of metal ions. Additionally, further studies could be carried out to investigate the mechanism of action of MBIM and to identify its cellular targets. Finally, research could be carried out to investigate the potential use of MBIM as a therapeutic agent for the treatment of inflammatory diseases and cancer.
Conclusion:
In conclusion, 1-methyl-2-(5-methyl-2-furyl)-1H-benzimidazole is a chemical compound that has potential applications in scientific research. Its synthesis method has been optimized and it has been shown to have anti-inflammatory, antioxidant, and anticancer properties. MBIM has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. However, further research is needed to fully understand the mechanism of action of MBIM and to identify its cellular targets.

Synthesis Methods

The synthesis of MBIM involves the condensation of 5-methyl-2-furaldehyde with o-phenylenediamine in the presence of a catalyst. The resulting product is then treated with methyl iodide to obtain 1-methyl-2-(5-methyl-2-furyl)-1H-benzimidazole. This synthesis method has been optimized and can be carried out under mild reaction conditions.

properties

IUPAC Name

1-methyl-2-(5-methylfuran-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-9-7-8-12(16-9)13-14-10-5-3-4-6-11(10)15(13)2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTPAVDRBHQQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501238714
Record name 1-Methyl-2-(5-methyl-2-furanyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(5-methyl-furan-2-yl)-1H-benzoimidazole

CAS RN

78706-13-5
Record name 1-Methyl-2-(5-methyl-2-furanyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78706-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-(5-methyl-2-furanyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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